Cas no 90390-11-7 (N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine)

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine structure
90390-11-7 structure
Nombre del producto:N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
Número CAS:90390-11-7
MF:C9H10F3N
Megavatios:189.177612781525
MDL:MFCD04115411
CID:805044
PubChem ID:485420

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Propiedades químicas y físicas

Nombre e identificación

    • N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
    • N-Methyl-4-(trifluoromethyl)benzylamine
    • Benzenemethanamine,N-methyl-4-(trifluoromethyl)-
    • N-Methyl-N-[4-(Trifluoromethyl)Benzyl]Amine
    • N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine(SALTDATA: FREE)
    • N-[4-(Trifluoromethyl)benzyl]-N-methylamine
    • Benzenemethanamine, N-methyl-4-(trifluoromethyl)-
    • N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
    • methyl({[4-(trifluoromethyl)phenyl]methyl})amine
    • methyl([[4-(trifluoromethyl)phenyl]methyl])amine
    • YMSMEZAYZIYFGA-UHFFFAOYSA-N
    • SBB090921
    • 4-trifluoromethyl-N-methylbenzyl
    • N-Methyl-4-(trifluoromethyl)benzenemethanamine (ACI)
    • (Methyl)[[4-(trifluoromethyl)phenyl]methyl]amine
    • 4-Trifluoromethyl-N-methylbenzylamine
    • Methyl(4-trifluoromethylbenzyl)amine
    • Methyl-(4-trifluoromethyl-benzyl)-amine
    • EN300-07821
    • AC-2745
    • NCGC00374089-01
    • MFCD04115411
    • SCHEMBL296280
    • AKOS000117059
    • SY002787
    • CS-0077585
    • 90389-03-0
    • BYQVYJYCBHYVPJ-UHFFFAOYSA-N
    • N-Methyl-4-trifluoromethylbenzyl amine
    • BS-13755
    • DTXSID70238136
    • 90390-11-7
    • CHEMBL1178152
    • MDL: MFCD04115411
    • Renchi: 1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3
    • Clave inchi: YMSMEZAYZIYFGA-UHFFFAOYSA-N
    • Sonrisas: FC(C1C=CC(CNC)=CC=1)(F)F

Atributos calculados

  • Calidad precisa: 189.07700
  • Masa isotópica única: 189.076534
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 147
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 12
  • Xlogp3: 2.2

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.149
  • Punto de fusión: No data available
  • Punto de ebullición: 187.0 ºC
  • Punto de inflamación: 66.9 ºC
  • PSA: 12.03000
  • Logp: 2.81570

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Información de Seguridad

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Datos Aduaneros

  • Código HS:2921499090
  • Datos Aduaneros:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002787-1g
N-Methyl-4-(trifluoromethyl)benzylamine
90390-11-7 ≥95%
1g
¥50.00 2024-07-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT5154-5G
N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
90390-11-7 97%
5g
¥ 363.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT5154-10G
N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
90390-11-7 97%
10g
¥ 660.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N59970-5g
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
90390-11-7
5g
¥596.0 2021-09-04
TRC
M338985-250mg
N-Methyl-n-[4-(trifluoromethyl)benzyl]amine
90390-11-7
250mg
$75.00 2023-05-17
Fluorochem
216511-10g
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
90390-11-7 95%
10g
£119.00 2022-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002787-5g
N-Methyl-4-(trifluoromethyl)benzylamine
90390-11-7 ≥95%
5g
¥192.00 2024-07-09
eNovation Chemicals LLC
Y1101058-25g
N-METHYL-N-[4-(TRIFLUOROMETHYL)BENZYL]AMINE
90390-11-7 97%
25g
$830 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SP732-1g
N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
90390-11-7 98%
1g
215.0CNY 2021-07-13
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002787-10g
N-Methyl-4-(trifluoromethyl)benzylamine
90390-11-7 ≥95%
10g
¥345.00 2024-07-09

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  4 h, reflux; reflux → 5 °C
1.2 Reagents: Sodium borohydride ;  2 h, 10 °C; 2 h, rt
1.3 Reagents: Water
Referencia
Novel Pyrrolidine Ureas as C-C Chemokine Receptor 1 (CCR1) Antagonists
Merritt, J. Robert; et al, Journal of Medicinal Chemistry, 2009, 52(5), 1295-1301

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Diethyl ether ,  Water ;  12 h, rt
2.1 Reagents: 1-Bromo-1-propene ,  Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ,  Water ;  8 - 30 h, rt
Referencia
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Diethyl ether ,  Water ;  12 h, rt
2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ;  5 min, rt
2.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ;  15 - 20 min, rt
2.3 Solvents: Water ;  8 - 16 h, rt
Referencia
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: 1-Bromo-1-propene ,  Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ,  Water ;  8 - 30 h, rt
Referencia
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Benzene
Referencia
N-phenylalkylbenzamide fungicides
, European Patent Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Trimethylsilyl-terminated polymethylsiloxane Catalysts: Bromopentacarbonylmanganese Solvents: Dichloromethane ;  7 h, 60 °C
Referencia
Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions
Huang, Jiamin; et al, Journal of Catalysis, 2023, 423, 19-25

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… ;  4 MPa, rt → 140 °C; 24 h, 4 MPa, 140 °C
Referencia
Selective Monomethylation of Amines with Methanol as the C1 Source
Choi, Geunho; et al, Angewandte Chemie, 2018, 57(21), 6166-6170

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Trimethylsilyl-terminated polymethylsiloxane Catalysts: Bromopentacarbonylmanganese Solvents: Dichloromethane ;  7 h, 60 °C
Referencia
Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions
Huang, Jiamin; et al, Journal of Catalysis, 2023, 423, 19-25

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ;  5 min, rt
1.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ;  15 - 20 min, rt
1.3 Solvents: Water ;  8 - 16 h, rt
Referencia
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Raw materials

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
(CAS:90390-11-7)N-METHYL-N-[4-(TRIFLUOROMETHYL)BENZYL]AMINE
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(CAS:90390-11-7)N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine
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